Technical Guide: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine
Technical Guide: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine
The following guide details the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., TTK, BRAF) and other small-molecule therapeutics.[1]
[1]
Target Molecule: 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine
Formula: C
Executive Summary & Retrosynthetic Analysis
The synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine presents a classic regiochemical challenge in heterocyclic chemistry. The target molecule features a "1,5-relationship" between the N-propyl group and the cyclopropyl moiety, with the amine positioned distally at C3.
Standard cyclocondensation of
To access the specific 5-cyclopropyl-1-propyl (1,5-substituted) architecture, this guide recommends a Direct Alkylation Strategy of the N-unsubstituted parent pyrazole.[1] While this route yields a mixture of regioisomers, it remains the most reliable method for accessing the 1,5-scaffold when coupled with rigorous chromatographic separation.
Retrosynthetic Tree (DOT Visualization)
Caption: Retrosynthetic pathway highlighting the divergence between the target 1,5-isomer and the thermodynamically favored 1,3-isomer during alkylation.
Primary Synthesis Route: N-Alkylation of 3-Amino-5-cyclopropylpyrazole[1]
This protocol utilizes 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9) as the starting material.[1][2] This building block is commercially available or easily synthesized via the reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate.[1]
Mechanism of Regioselectivity
The starting material exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:
-
N1 Alkylation (Desired): Occurs adjacent to the cyclopropyl group. This is sterically hindered, often making it the minor product (ratio typically 1:3 to 1:5 vs. the other isomer).
-
N2 Alkylation (Undesired): Occurs adjacent to the amine group (or distal to the cyclopropyl). This forms 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine , which is sterically less congested.[1]
Optimization Strategy: Using a soft electrophile (propyl iodide) and a mild base (cesium carbonate) in a polar aprotic solvent (DMF) can help modulate the ratio, but chromatographic separation is required.
Experimental Protocol
Materials
-
Reactant: 3-Amino-5-cyclopropyl-1H-pyrazole (1.0 eq)[1]
-
Alkylating Agent: 1-Iodopropane (1.1 eq)[1]
-
Base: Cesium Carbonate (Cs
CO ) (2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)[1]
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-cyclopropyl-1H-pyrazole (5.0 g, 40.6 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add Cs
CO (26.4 g, 81.2 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation/equilibration. -
Alkylation: Dropwise add 1-iodopropane (4.35 mL, 44.6 mmol) over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). You will observe two distinct spots/peaks corresponding to the regioisomers.
-
Work-up:
-
Dilute the reaction mixture with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the crude oily residue.
-
-
Purification (Critical Step):
-
The crude mixture contains both the target (1,5-isomer) and the byproduct (1,3-isomer).
-
Column Chromatography: Load the residue onto a silica gel column.
-
Gradient: Elute with a gradient of 0% to 50% Ethyl Acetate in Hexanes (or Heptane).
-
Elution Order: typically, the 1-propyl-5-amino-3-cyclopropyl (undesired, less polar/more "greasy" due to accessible alkyls) elutes first.[1] The Target (5-cyclopropyl-1-propyl-1H-pyrazol-3-amine) is often more polar and elutes second.[1]
-
Note: Regioisomer elution order can vary based on the specific stationary phase; structural confirmation via NOE is mandatory.
-
Data Table: Expected Yields & Ratios
| Component | Role | Eq. | Notes |
| 3-Amino-5-cyclopropylpyrazole | SM | 1.0 | Core scaffold |
| 1-Iodopropane | Electrophile | 1.1 | Excess to drive completion |
| Cs | Base | 2.0 | Scavenges HI |
| Target Yield | Product | ~15-25% | Isolated yield after chromatography |
| Isomer Yield | Byproduct | ~45-60% | Major product (discard) |
Structural Validation (Self-Validating System)
Distinguishing the two isomers is the most critical quality control step. You must use 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.
Diagnostic NOE Signals
-
Target (5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine):
-
Irradiation of the N-CH
protons (propyl) should show a strong NOE enhancement of the Cyclopropyl methine (CH) proton. -
This confirms the Propyl group is spatially close to the Cyclopropyl group (Position 1 vs Position 5).
-
-
Undesired Isomer (3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine):
-
Irradiation of the N-CH
protons will NOT show enhancement of the Cyclopropyl protons. -
Instead, it may show enhancement of the pyrazole C4-H or the Amine (NH
) protons (if visible/not exchanging).
-
Caption: Logic flow for structural confirmation using 1D NOE NMR spectroscopy.
Alternative "Direct Cyclization" Route (Context & Limitations)
Researchers often attempt to synthesize the target directly by reacting 3-cyclopropyl-3-oxopropanenitrile with propylhydrazine .[1] It is vital to understand why this often fails to yield the target as the major product.
-
Reaction: R-CO-CH
-CN + NH -NH-Pr[1] -
Pathway: The unsubstituted NH
of the hydrazine is more nucleophilic and attacks the ketone (C=O) first. -
Intermediate: Forms the hydrazone R-C(=N-NH-Pr)-CH
-CN.[1] -
Cyclization: The substituted nitrogen (NH-Pr) attacks the nitrile.
-
Result: The alkyl group (Pr) ends up on the nitrogen distal to the R group (Cyclopropyl).
-
Product: 5-Amino-1-propyl-3-cyclopropylpyrazole (The undesired isomer).[1]
When to use this route: Only use this route if you require the undesired isomer (3-cyclopropyl-1-propyl-1H-pyrazol-5-amine) as a reference standard or negative control.[1]
Safety & Handling
-
Alkyl Iodides: 1-Iodopropane is an alkylating agent and a potential carcinogen.[1] Handle in a fume hood with double nitrile gloves.
-
Hydrazines (if synthesizing parent): Highly toxic and potentially unstable. Avoid contact with skin and inhalation.
-
Cesium Carbonate: Irritant. Avoid dust inhalation.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."
- Source:Organic Letters, 2014, 16(2), 576-579.
-
URL:[Link]
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Kinase Inhibitor Synthesis (TTK/MPS1)
-
General Pyrazole Synthesis
- Title: "The reaction of -ketonitriles with hydrazines: A revisited regioselectivity study."
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link]
